Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate
Description
Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a heterocyclic compound featuring a fused triazolo-pyridazine core substituted with a phenyl group at position 3 and a thioether-linked butanoate ester at position 4. The compound’s safety guidelines emphasize precautions against heat and ignition sources, reflecting typical handling requirements for reactive esters .
Properties
IUPAC Name |
ethyl 2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-3-13(17(22)23-4-2)24-15-11-10-14-18-19-16(21(14)20-15)12-8-6-5-7-9-12/h5-11,13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAQEKVWPYCPNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core. One common synthetic route includes the reaction of 3-phenyl-6-chloropyridazine with thiourea to form the corresponding thioamide, followed by alkylation with ethyl butanoate.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and dimethyl sulfoxide (DMSO).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities, including its role as a potential inhibitor of certain enzymes or receptors. Its derivatives are explored for their antitumor and antimicrobial properties.
Medicine: In the medical field, this compound is investigated for its therapeutic potential. It may be used in the development of new drugs targeting various diseases, such as cancer and infectious diseases.
Industry: In industry, this compound is utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The triazolo-pyridazine scaffold is a common feature in medicinal chemistry. Below is a comparative analysis of Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate with structurally related compounds:
Key Comparisons
Substituent Effects on Bioactivity
- The phenyl group at position 3 in the target compound may enhance lipophilicity compared to analogs with polar substituents (e.g., methoxy in AZD5153 or dimethoxy in ). This could influence membrane permeability and target binding .
- The thioether linkage in the target compound differs from oxygen-based ethers or sulfones in analogs like I-6373 (). Sulfur’s larger atomic radius and lower electronegativity may alter electronic interactions with enzyme active sites .
Thermal and Physical Properties
- Triazolo-pyridazine derivatives generally exhibit high melting points (e.g., E-4b at 253–255°C ), suggesting strong intermolecular interactions. The target compound’s melting point is unreported but may follow this trend.
Biological Potential AZD5153 demonstrates that triazolo-pyridazine cores can be optimized for high-affinity enzyme inhibition (e.g., BET bromodomains) . The target compound’s thioether and ester groups may position it for similar applications, though specific data are lacking. highlights triazolo-pyridazine systems as frameworks for fungistatic agents, suggesting possible antifungal utility for the target compound .
Biological Activity
Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a complex organic compound that belongs to the class of triazolopyridazines. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activities associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a triazolopyridazine core linked to a butanoate moiety through a thioether bond. The synthesis typically involves multiple steps starting from readily available precursors, including the formation of the triazolopyridazine core through cyclization reactions and subsequent functionalization to introduce the ethyl and phenyl groups.
1. Anticancer Activity
Research has shown that derivatives of triazolo[4,3-b]pyridazine exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated inhibitory effects on various cancer cell lines. A study reported that certain triazole derivatives had IC50 values in the micromolar range against colon carcinoma and breast cancer cell lines, indicating their potential as chemotherapeutic agents .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Derivative A | HCT-116 (Colon) | 6.2 |
| Triazole Derivative B | T47D (Breast) | 27.3 |
2. Anti-inflammatory Properties
Triazole derivatives are also noted for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). For example, this compound may modulate these pathways, reducing inflammation in various models .
3. Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Studies indicate that triazole derivatives possess broad-spectrum activity against bacteria and fungi. The presence of the thiophene ring enhances lipid solubility, improving membrane penetration and efficacy against microbial pathogens .
The biological activity of this compound is likely mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit kinases involved in cell signaling pathways related to cancer progression.
- Receptor Modulation : It could interact with receptors that regulate inflammatory responses.
Case Studies
- Anticancer Efficacy : A study evaluated several triazole derivatives for their anticancer properties against various cell lines. This compound exhibited significant cytotoxicity against both HCT-116 and T47D cells.
- Anti-inflammatory Effects : In a model of induced inflammation in rodents, administration of triazole derivatives resulted in reduced swelling and pain scores compared to control groups.
Q & A
Q. What are the common synthetic routes for preparing Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate?
The synthesis typically involves two key steps: (1) preparation of the triazolopyridazine core and (2) thioether linkage formation. For the triazolopyridazine scaffold, cyclization of hydrazine derivatives with pyridazine precursors (e.g., 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine) is common . The thioether group is introduced via nucleophilic substitution using a thiol-containing butanoate ester under basic conditions (e.g., K₂CO₃ in DMF). Optimization of reaction time and temperature is critical to minimize byproducts .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm regiochemistry of the triazolopyridazine core and substitution patterns. For example, aromatic protons in the phenyl group appear as distinct multiplets (δ 7.3–8.1 ppm), while the ethyl ester group shows characteristic triplet (δ 1.2–1.4 ppm) and quartet (δ 4.1–4.3 ppm) signals .
- IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1685 cm⁻¹ for the ester, C=N stretch at ~1630 cm⁻¹ for the triazole) .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize the compound’s potency in targeting bromodomains (e.g., BRD4)?
Structural modifications to enhance bivalent binding are critical. For example:
- Bivalent Design : Introducing piperidyl or phenoxyethyl groups (as in AZD5153) improves BRD4 inhibition by engaging both bromodomains (BD1 and BD2), with IC₅₀ values <10 nM .
- Substituent Tuning : Methoxy groups at specific positions (e.g., 3-methoxy on the triazolopyridazine) enhance solubility and cellular permeability while maintaining target affinity .
- In Silico Docking : Molecular dynamics simulations guide optimization of hydrophobic interactions with BRD4’s acetyl-lysine binding pocket .
Q. How to resolve contradictory spectral data (e.g., overlapping NMR signals)?
- 2D NMR Techniques : Use COSY and HSQC to differentiate overlapping aromatic protons in the phenyl and triazolopyridazine moieties .
- Deuterated Solvents : Employ DMSO-d₆ or CDCl₃ to sharpen splitting patterns and reduce signal broadening .
- Variable Temperature NMR : Resolve dynamic effects causing signal coalescence .
Q. What strategies address low solubility in biological assays?
- PEGylation : Introduce polyethylene glycol (PEG) chains via ester hydrolysis and re-functionalization .
- Co-solvent Systems : Use DMSO/water mixtures (≤5% DMSO) to maintain compound stability .
- Prodrug Approaches : Convert the ethyl ester to a more hydrophilic carboxylate salt under physiological conditions .
Q. How to reconcile discrepancies in reported biological activities across studies?
- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration, cell line). For example, BRD4 inhibition in hematologic vs. solid tumors may vary due to differential protein expression .
- Orthogonal Validation : Confirm activity using both biochemical (e.g., AlphaScreen) and cellular (e.g., c-Myc downregulation) assays .
Q. What in vivo models are suitable for evaluating efficacy?
- Xenograft Models : Use immunodeficient mice implanted with BRD4-dependent tumors (e.g., MV4-11 leukemia). AZD5153 showed tumor growth inhibition (TGI) >80% at 10 mg/kg/day via oral administration .
- Pharmacokinetic Profiling : Monitor plasma half-life (t₁/₂) and bioavailability using LC-MS/MS. Optimal compounds exhibit t₁/₂ >4 hours and >50% oral bioavailability .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
